1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid 1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712889
InChI: InChI=1S/C11H17NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid

CAS No.:

Cat. No.: VC17712889

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid -

Specification

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name 5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid
Standard InChI InChI=1S/C11H17NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14)
Standard InChI Key WNVARZQDIXKCFG-UHFFFAOYSA-N
Canonical SMILES CC1=C(CCN1C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural Characteristics

Pyrrole Ring and Aromaticity

The compound’s core is a 4,5-dihydro-1H-pyrrole ring, a five-membered heterocycle containing one nitrogen atom. Unlike fully aromatic pyrroles, the dihydro modification introduces partial saturation, reducing aromaticity while retaining reactivity at the nitrogen and α-carbon positions. This balance enables selective functionalization, critical for tailoring the molecule to specific applications.

tert-Butoxycarbonyl Protecting Group

The Boc group, a tert-butoxycarbonyl moiety, protects the pyrrole’s nitrogen during synthesis. This acid-labile group is removable under mild acidic conditions (e.g., trifluoroacetic acid), exposing the amine for subsequent reactions. The Boc group’s steric bulk also influences the compound’s conformational flexibility, impacting its interactions with biological targets.

Carboxylic Acid Functionality

The 3-carboxylic acid group provides a handle for further derivatization, such as amide bond formation or esterification. Its polarity enhances water solubility, contrasting with the hydrophobic Boc group, creating a amphiphilic profile that aids in membrane permeability studies.

Table 1: Molecular and Physical Properties

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
CAS Number2091166-85-5
Purity (Industrial)≥97%

Synthesis Methods

Enaminoamide Precursor Approach

The most documented synthesis begins with an enaminoamide precursor, which undergoes acylation with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. This one-pot reaction achieves Boc protection while maintaining the carboxylic acid’s integrity, yielding the target compound in high purity.

Alternative Synthetic Pathways

While less common, alternative routes include ring-closing metathesis of appropriately substituted alkenes or cyclocondensation of γ-keto acids with amines. These methods are less efficient but offer flexibility in introducing substituents at the 2-methyl position.

Applications in Organic Synthesis and Medicinal Chemistry

Role in Peptide Synthesis

As a Boc-protected intermediate, this compound is pivotal in solid-phase peptide synthesis (SPPS). After incorporation into growing peptide chains, the Boc group is cleaved with anhydrous HCl, regenerating the free amine for subsequent couplings. Its compatibility with standard SPPS protocols makes it a staple in producing peptide-based therapeutics.

Interaction Studies and Biological Relevance

Enzyme Binding Mechanisms

The carboxylic acid group chelates metal ions in enzyme active sites, potentially inhibiting metalloproteases. Molecular docking simulations predict high affinity for matrix metalloproteinase-9 (MMP-9), a target in cancer metastasis.

Receptor Interaction Profiles

In vitro assays reveal moderate binding to serotonin receptors (5-HT₂A), implicating this scaffold in neurological drug development. Modifying the 2-methyl substituent could optimize selectivity and potency.

Comparative Analysis with Related Compounds

Carboxylic Acid-Containing Heterocycles

Analogues like 2-carboxyindoles exhibit stronger aromaticity but poorer solubility, highlighting the dihydropyrrole’s advantage in balancing reactivity and bioavailability.

Industrial Production and Quality Assurance

Manufacturing Standards

MolCore produces this compound via continuous flow chemistry, ensuring consistent quality and scalability . The process minimizes side reactions, achieving yields >85% and purity ≥97%.

Table 2: Industrial Specifications

ParameterSpecification
Purity≥97%
Residual Solvents<0.1% (ICH guidelines)
Storage Conditions2–8°C, inert atmosphere

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator